molecular formula C18H15NO3 B5875026 3-methyl-N-(3-phenoxyphenyl)-2-furamide

3-methyl-N-(3-phenoxyphenyl)-2-furamide

Cat. No.: B5875026
M. Wt: 293.3 g/mol
InChI Key: UKGKYXWGVPAVKV-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-phenoxyphenyl)-2-furamide is a furan-derived carboxamide compound characterized by a methyl group at the 3-position of the furan ring and a phenoxyphenyl substituent on the amide nitrogen. This structure combines the aromatic properties of the phenyl group with the electron-rich furan ring, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

3-methyl-N-(3-phenoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13-10-11-21-17(13)18(20)19-14-6-5-9-16(12-14)22-15-7-3-2-4-8-15/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGKYXWGVPAVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-N-(3-phenoxyphenyl)-2-furamide and its analogs:

Compound Name Structure Features Molecular Weight (g/mol) Key Applications/Activities References
3-Methyl-N-(3-phenoxyphenyl)-2-furamide Furan-2-carboxamide with 3-methyl and 3-phenoxyphenyl groups ~269.3 (estimated) Hypothesized antimicrobial/antiparasitic activity (based on structural analogs) N/A
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) Furan-3-carboxamide with 2-methyl and phenyl groups 201.2 Fungicide; inhibits mitochondrial respiration in fungi
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide with trifluoromethyl and isopropoxy-phenyl groups 323.3 Systemic fungicide; targets succinate dehydrogenase in Basidiomycetes
Nifurtimox ((RS)-3-methyl-N-[(1E)-(5-nitro-2-furyl)methylene] thiomorpholin-4-amine 1,1-dioxide) Nitrofuran derivative with nitro group and thiomorpholine dioxane 287.3 Antitrypanosomal agent; generates free radicals to disrupt Trypanosoma cruzi metabolism
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide Furan-2-carboxamide with 5-nitro and 3-trifluoromethylphenyl groups 300.2 Antimicrobial potential (structural inference from nitrofuran derivatives)

Key Structural and Functional Insights:

Furan vs. Substitution at the furan’s 3-position (methyl group) may sterically hinder interactions with target enzymes compared to flutolanil’s trifluoromethyl group, which enhances lipophilicity and target binding .

Phenoxy vs. Alkoxy Substituents: The 3-phenoxyphenyl group in the target compound introduces bulkier aromaticity compared to flutolanil’s isopropoxy group, possibly affecting membrane permeability or receptor specificity.

Nitro Group Impact: Nitro-containing analogs like nifurtimox and 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide exhibit pronounced antiparasitic/antimicrobial effects due to nitroreductase-mediated activation . The absence of a nitro group in 3-methyl-N-(3-phenoxyphenyl)-2-furamide suggests alternative mechanisms, such as interference with bacterial quorum sensing (as seen in related amides from ) .

Agrochemical Efficacy :

  • Fenfuram and flutolanil demonstrate the importance of substituent positioning: fenfuram’s 3-carboxamide vs. 2-carboxamide in the target compound may alter fungicidal target specificity .

Research Findings and Mechanistic Hypotheses

  • Antimicrobial Activity: Analogous compounds like 2-methyl-N-(2'-phenylethyl)-butanamide disrupt bacterial quorum sensing in Burkholderia glumae via metabolomic pathway modulation . This supports a hypothesis that 3-methyl-N-(3-phenoxyphenyl)-2-furamide could similarly interfere with bacterial communication.
  • Synthetic Feasibility : The synthesis of complex furan-amides (e.g., derivatives in –11) often employs coupling reagents like HATU or DIPEA, suggesting viable routes for synthesizing the target compound .
  • Toxicity Considerations: Nitrofurans like nifurtimox are associated with genotoxicity, whereas non-nitro analogs (e.g., flutolanil) show lower mammalian toxicity, implying a safer profile for 3-methyl-N-(3-phenoxyphenyl)-2-furamide .

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